Phenyl 4-chloro-3-methylbenzenesulfonate
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H11ClO3S |
|---|---|
Molecular Weight |
282.74 g/mol |
IUPAC Name |
phenyl 4-chloro-3-methylbenzenesulfonate |
InChI |
InChI=1S/C13H11ClO3S/c1-10-9-12(7-8-13(10)14)18(15,16)17-11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
DVMMTZVOOLAVLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Elucidation of Chemical Reactivity and Reaction Mechanisms
Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)
The utility of sulfonate esters like Phenyl 4-chloro-3-methylbenzenesulfonate in organic synthesis is often centered on their role in nucleophilic substitution reactions. These reactions involve an electron-rich nucleophile attacking an electron-deficient center, displacing a leaving group. The specific pathway, either bimolecular (SN2) or unimolecular (SN1), is dictated by factors such as the substrate, nucleophile, solvent, and leaving group.
Investigation of Leaving Group Ability
The 4-chloro-3-methylbenzenesulfonate portion of the molecule is an excellent leaving group. Its effectiveness stems from the stability of the resulting sulfonate anion. Upon heterolytic bond cleavage, the negative charge is delocalized across the three oxygen atoms and the aromatic ring through resonance, making it a weak base and, consequently, a stable entity that is readily displaced. libretexts.org
The general principle is that weak bases are the best leaving groups because they can stabilize the electron pair they acquire during the reaction. libretexts.orgwikipedia.org Sulfonate esters are the conjugate bases of strong sulfonic acids, making them exceptionally stable anions and thus excellent leaving groups, often compared to halides in reactivity. wikipedia.orgyoutube.com The electronic properties of the substituents on the aryl ring (the chloro and methyl groups) can fine-tune this ability, but the inherent resonance stabilization of the sulfonate group is the dominant factor. libretexts.org
Stereochemical Outcomes and Stereoselectivity
The stereochemical outcome of a nucleophilic substitution reaction is a direct consequence of its mechanism.
SN2 Pathway : This pathway involves a backside attack by the nucleophile on the electrophilic carbon center, occurring in a single, concerted step. masterorganicchemistry.com This mechanism invariably leads to an inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. masterorganicchemistry.comlibretexts.org If the starting material is a single enantiomer (e.g., R configuration), the product will be the opposite enantiomer (S configuration). libretexts.org The reaction rate is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com
SN1 Pathway : This pathway proceeds through a two-step mechanism involving the formation of a planar carbocation intermediate after the leaving group departs. The nucleophile can then attack this intermediate from either face with equal probability, leading to a racemic mixture of products (both retention and inversion of configuration).
The choice between these pathways for a substrate activated by a this compound group depends on the structure of the carbon to which the sulfonate is attached. Primary carbons strongly favor the SN2 pathway, while tertiary carbons favor the SN1 pathway due to carbocation stability. libretexts.org Secondary carbons can undergo either pathway depending on the specific reaction conditions.
Table 1: Comparison of SN1 and SN2 Reaction Pathways
| Feature | SN1 Pathway | SN2 Pathway |
|---|---|---|
| Mechanism | Two-step (loss of leaving group, then nucleophilic attack) | One-step (concerted attack and loss of leaving group) |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Stereochemistry | Racemization (mixture of inversion and retention) | Inversion of configuration |
| Substrate Preference | 3° > 2° >> 1° | 1° > 2° >> 3° |
| Leaving Group | A good, stable leaving group is crucial | A good, stable leaving group is crucial |
Role as a Leaving Group in Complex Reaction Sequences
The excellent leaving group ability of the 4-chloro-3-methylbenzenesulfonate moiety makes it highly valuable in multi-step organic syntheses. Alcohols, which are generally poor substrates for direct substitution due to the instability of the hydroxide (B78521) (HO⁻) leaving group, can be readily converted into sulfonate esters. libretexts.org This transformation turns the hydroxyl group into a highly effective leaving group, facilitating subsequent nucleophilic substitution or elimination reactions under milder conditions than would otherwise be possible. youtube.com This strategy is fundamental for constructing complex molecular architectures where precise control over reactivity and stereochemistry is required.
Electrophilic and Radical Mediated Transformations
While most commonly employed in nucleophilic substitutions, the aromatic rings of this compound can potentially undergo electrophilic or radical-mediated reactions. The sulfonate group is strongly electron-withdrawing and deactivating, making electrophilic aromatic substitution on its attached phenyl ring difficult. However, the other ring, the 4-chloro-3-methylphenyl group, is more amenable to such transformations, although the chloro and sulfonate groups are deactivating.
More recently, methodologies involving radical C-O cross-coupling have been developed for the synthesis of aryl sulfonate esters, sometimes proceeding in the absence of transition metal catalysts. rsc.org These reactions highlight the evolving landscape of sulfonate ester chemistry beyond traditional ionic pathways.
Cycloaddition Reactions and Heterocycle Formation (e.g., Isoxazoline (B3343090) Synthesis)
Aryl sulfonate esters can be instrumental in the synthesis of heterocyclic compounds like isoxazolines. One prominent method is the 1,3-dipolar cycloaddition reaction. researchgate.netmdpi.com In this context, an aryl sulfonate may not be part of the final heterocyclic ring itself but can be used to generate the necessary reactive intermediate. For example, aldoximes can be converted to O-arylsulfonyloximes. These intermediates can then, under appropriate conditions, generate nitrile oxides in situ. These nitrile oxides are potent 1,3-dipoles that readily react with alkenes (dipolarophiles) to form the five-membered isoxazoline ring system. researchgate.netmdpi.com This strategy is a powerful tool for building complex heterocyclic structures that are prevalent in medicinal chemistry. rsc.org
Metal-Catalyzed Reactions Involving Sulfonate Esters
Aryl sulfonate esters, including this compound, have emerged as effective electrophiles in metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Aryl sulfonates serve as viable alternatives to aryl halides in reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings.
The general mechanism involves the oxidative addition of the aryl sulfonate to a low-valent transition metal catalyst (commonly palladium or nickel), cleaving the C–O bond. nih.gov This is followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the final product and regenerate the catalyst.
Recent research has demonstrated the utility of aryl sulfonates in various metal-catalyzed systems:
Iron-Catalyzed Coupling : Iron-catalyzed cross-coupling reactions have been developed to couple aryl chlorobenzenesulfonates with alkyl Grignard reagents, showcasing the reactivity of the C-O bond in the sulfonate ester. nih.govnih.gov
Nickel-Catalyzed Coupling : Nickel catalysts have been used for the reductive cross-coupling of aryl sulfones with aryl bromides, proceeding via selective cleavage of the C–SO2 bond. acs.org
Multimetallic Systems : A combination of nickel and palladium catalysts has been successfully used for the cross-Ullmann coupling of two different aryl sulfonate esters, a reaction previously unknown. dicp.ac.cn In this system, the palladium catalyst preferentially reacts with one type of sulfonate (e.g., a triflate), while the nickel catalyst favors the other (e.g., a tosylate), enabling selective heterocoupling. dicp.ac.cn
Advanced Spectroscopic and Structural Characterization in Research
Vibrational Spectroscopy (FT-IR, Raman, SERS) for Functional Group Analysis and Molecular Interactions
Vibrational spectroscopy probes the vibrations of molecular bonds, providing a fingerprint for the functional groups present.
FT-IR and Raman: Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques. For Phenyl 4-chloro-3-methylbenzenesulfonate, key vibrational modes would include:
S=O Stretching: Strong absorption bands characteristic of the sulfonate group are expected. Asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the regions of 1350-1400 cm⁻¹ and 1160-1190 cm⁻¹, respectively.
S-O-C Stretching: Vibrations from the sulfonate ester linkage (S-O-C) would be visible.
C-Cl Stretching: A strong band in the infrared spectrum, typically in the 600-800 cm⁻¹ range, can be assigned to the C-Cl stretching vibration. ias.ac.in
Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while aromatic C=C ring stretching modes occur in the 1450-1600 cm⁻¹ region.
CH₃ Vibrations: C-H stretching and bending vibrations from the methyl group would also be present.
SERS: Surface-Enhanced Raman Spectroscopy (SERS) is a technique that enhances Raman signals for molecules adsorbed on rough metal surfaces. While no specific SERS studies on this compound are documented, this technique could theoretically be used to study its molecular orientation and interactions on metallic substrates.
Table 2: Expected Vibrational Frequencies for this compound Expected frequencies based on characteristic values for functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| S=O Asymmetric Stretch | 1350 - 1400 | Strong |
| S=O Symmetric Stretch | 1160 - 1190 | Strong |
| C-Cl Stretch | 600 - 800 | Strong (IR) |
Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
Based on a crystal structure, the arrangement of molecules in the crystal lattice (crystal packing) can be analyzed. This reveals non-covalent interactions that stabilize the solid-state structure.
Intermolecular Interactions: While the molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···π interactions would likely play a significant role in the crystal packing. Pi-pi stacking between the aromatic rings could also be a dominant stabilizing force.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis.
The calculated molecular weight for this compound (C₁₃H₁₁ClO₃S) is approximately 282.74 g/mol . In an MS experiment, the molecular ion peak [M]⁺ would be expected at m/z ≈ 282. Due to the natural abundance of the ³⁷Cl isotope, a characteristic [M+2]⁺ peak would also be observed at m/z ≈ 284 with an intensity of about one-third of the molecular ion peak.
Common fragmentation pathways for benzenesulfonates include:
Cleavage of the ester C-O bond.
Loss of the SO₂ group.
Fragmentation of the aromatic rings.
Studying the fragmentation patterns of related N-phenyl benzenesulfonamides reveals that a primary pathway involves the loss of SO₂, followed by further rearrangements. researchgate.net
Table 3: Calculated Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁ClO₃S |
| Monoisotopic Mass | 282.0117 g/mol |
| Expected [M]⁺ Peak (³⁵Cl) | ~282 |
| Expected [M+2]⁺ Peak (³⁷Cl) | ~284 |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The absorption spectrum provides information about the electronic structure, particularly conjugated systems.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a computational method that has become a cornerstone of modern computational chemistry. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT is often employed for the geometry optimization of molecules, which involves finding the arrangement of atoms that corresponds to the lowest energy state. Following optimization, a detailed analysis of the electronic structure can be performed.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions.
For Phenyl 4-chloro-3-methylbenzenesulfonate, a DFT calculation would first optimize the molecular geometry to its most stable conformation. Subsequently, the energies of the HOMO and LUMO would be calculated. This analysis would pinpoint the regions of the molecule most likely to be involved in electron donation and acceptance.
Illustrative Data for this compound (Note: The following data is hypothetical and for illustrative purposes, as specific computational studies on this compound were not found in the public domain.)
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap | 5.62 |
This hypothetical HOMO-LUMO gap would suggest that this compound is a relatively stable molecule.
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule. It illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). On a typical MEP map, red areas indicate negative electrostatic potential, where a molecule is most likely to be attacked by electrophiles. Blue areas represent positive electrostatic potential, indicating sites susceptible to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential.
An MEP analysis of this compound would reveal the electrophilic and nucleophilic centers. The oxygen atoms of the sulfonate group and the chlorine atom would likely be depicted as regions of negative potential (red), while the hydrogen atoms and the area around the sulfur atom might show a more positive potential (blue). This information is invaluable for predicting how the molecule will interact with other reagents.
From the HOMO and LUMO energy values, several quantum chemical parameters can be derived to further quantify the reactivity of a molecule. These include:
Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. It is calculated as half of the HOMO-LUMO gap (η = (E_LUMO - E_HOMO) / 2). A harder molecule is less reactive.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). A softer molecule is more reactive.
Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself. It is calculated as the negative of the average of the HOMO and LUMO energies (χ = - (E_HOMO + E_LUMO) / 2).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = χ² / (2η).
These parameters provide a quantitative basis for comparing the reactivity of different molecules.
Illustrative Quantum Chemical Parameters for this compound (Note: The following data is hypothetical and for illustrative purposes, based on the hypothetical HOMO-LUMO energies.)
| Parameter | Value |
| Chemical Hardness (η) | 2.81 eV |
| Chemical Softness (S) | 0.356 eV⁻¹ |
| Electronegativity (χ) | 4.04 eV |
| Electrophilicity Index (ω) | 2.90 eV |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. nih.gov
For this compound, an MD simulation could be performed to explore its different possible conformations and their relative stabilities. The simulation would track the rotation around the single bonds, particularly the C-O and S-O bonds, to understand the molecule's flexibility. Furthermore, by placing the molecule in a simulation box with a solvent (like water), one could study the intermolecular interactions, such as hydrogen bonding and van der Waals forces, between the solute and the solvent molecules.
Computational Prediction of Spectroscopic Signatures
Computational methods are widely used to predict the spectroscopic signatures of molecules, which can then be compared with experimental spectra for identification and characterization. For instance, DFT calculations can be used to predict:
Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies of the molecule.
Nuclear Magnetic Resonance (NMR) Spectra: By calculating the chemical shifts of the different nuclei (e.g., ¹H, ¹³C).
Ultraviolet-Visible (UV-Vis) Spectra: By calculating the electronic transition energies.
Predicting the spectra of this compound would provide a theoretical benchmark that could aid in the analysis of experimental spectroscopic data. For example, the calculated vibrational frequencies could help in assigning the peaks observed in an experimental IR spectrum to specific molecular motions.
Non-Covalent Interactions and Crystal Engineering Studies
Detailed research findings and data tables concerning the non-covalent interactions and crystal engineering of this compound are not available in the reviewed scientific literature. Crystallographic data, which is essential for the analysis of intermolecular interactions and crystal packing, has not been reported for this specific compound.
Table 1: Summary of Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) | Significance in Crystal Packing |
| Data Not Available | N/A | N/A | N/A | N/A | N/A |
Table 2: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical formula | C₁₃H₁₁ClO₃S |
| Formula weight | 282.74 |
| Crystal system | Data Not Available |
| Space group | Data Not Available |
| a, b, c (Å) | Data Not Available |
| α, β, γ (°) | Data Not Available |
| Volume (ų) | Data Not Available |
| Z | Data Not Available |
| Density (calculated) (g/cm³) | Data Not Available |
| R-factor | Data Not Available |
Phenyl 4 Chloro 3 Methylbenzenesulfonate and Analogues in Complex Organic Synthesis
Role as a Key Intermediate in Multi-Step Synthesis Pathways
Phenyl 4-chloro-3-methylbenzenesulfonate and its derivatives are valuable intermediates in the synthesis of more complex molecules. The substituted benzenesulfonyl moiety is often incorporated as a core structural unit in multi-step reaction sequences designed to produce biologically active compounds.
A notable example is the synthesis of novel guanidine (B92328) derivatives with potential pro-apoptotic activity against cancer cells. In these pathways, 1-amino-2-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines serve as essential starting materials. nih.gov These intermediates undergo reaction with various chalcone (B49325) derivatives to yield the target 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine compounds. nih.gov The synthesis of the initial guanidine substrates themselves represents a multi-step process, highlighting the role of the 4-chloro-3-methylbenzenesulfonyl framework as a foundational building block upon which further molecular complexity is built. nih.gov
Application as a Leaving Group in Diverse Transformations
One of the most powerful applications of sulfonate esters in organic synthesis is their function as excellent leaving groups in nucleophilic substitution and elimination reactions. eurjchem.comlibretexts.org The sulfonate group is the conjugate base of a strong sulfonic acid, making it a very weak base and, consequently, a highly effective nucleofuge. libretexts.orgmasterorganicchemistry.com Its leaving group ability surpasses that of halides, which are more basic. libretexts.org
This property is frequently exploited to activate alcohols, which possess a hydroxyl group (-OH), a notoriously poor leaving group. masterorganicchemistry.comyoutube.com By reacting an alcohol with a sulfonyl chloride, such as 4-chloro-3-methylbenzenesulfonyl chloride, in the presence of a base, the -OH group is converted into a sulfonate ester. youtube.com This transformation dramatically enhances the substrate's reactivity towards nucleophiles. The formation of the sulfonate ester proceeds with retention of the alcohol's stereochemistry, as the reaction occurs at the oxygen atom, not the carbon center. youtube.com
The general order of leaving group ability is: I⁻ > Br⁻ > Cl⁻ > ⁻OTs (tosylate) / ⁻OMs (mesylate) > F⁻ > H₂O > OH⁻
Note: While halides are good leaving groups, sulfonate esters like tosylates and mesylates are generally considered excellent and are often used when a more reactive electrophile is required.
This activation strategy is fundamental in a wide array of transformations. Once the sulfonate ester is formed, it can readily undergo Sₙ2 or E2 reactions with a variety of nucleophiles or bases, allowing for the controlled introduction of new functional groups and the construction of new carbon-carbon or carbon-heteroatom bonds. nih.gov
Precursor in the Synthesis of Heterocyclic Compounds (e.g., Isoxazolines, Azetidin-2-ones, Quinolines, Benzothiazines)
Sulfonate esters and related sulfonyl compounds are crucial precursors for synthesizing a diverse range of heterocyclic structures, which form the core of many pharmaceuticals and functional materials.
Quinolines: A novel, metal-free, one-pot synthesis has been developed to produce C3-sulfonate esters of quinolines. rsc.orgrsc.org This method utilizes the reaction of quinoline (B57606) N-oxides with sulfonyl chlorides. The sulfonyl chloride plays a dual role, acting as both a sulfonylation and chlorination reagent, to afford a variety of C3-sulfonate esters and C4-chlorides of quinolines efficiently. rsc.org This approach provides a practical and green route to functionalized quinolines that may be useful in drug discovery. rsc.org Other methods for creating sulfonylated quinolines include copper-catalyzed reactions with sulfonyl hydrazides researchgate.net and reactions of quinoline N-oxides with sodium tert-butyldimethyl silyloxymethylsulfinate to furnish C2-substituted sulfones. nih.gov
Azetidin-2-ones: The azetidin-2-one (B1220530) (or β-lactam) ring is a key structure in many antibiotics. mdpi.com Syntheses have been developed to incorporate sulfonyl-containing groups into these heterocyclic systems. For instance, N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides have been prepared through a multi-step sequence that involves the cyclization of N-(arylidene)hydrazinoacetyl sulfonamide derivatives with chloroacetyl chloride. mdpi.com In other work, azetidin-2-one derivatives have been further functionalized by reacting them with benzene (B151609) sulfonyl chloride to create complex pyrazoline-azetidinone hybrids. researchgate.net
Benzothiazines: 4H-1,4-benzothiazines are another important class of heterocyclic compounds. A common synthetic route involves the condensation and oxidative cyclization of substituted 2-aminobenzenethiols with β-diketones or β-ketoesters. ijirset.com The resulting 4H-1,4-benzothiazines can then be oxidized, for example with hydrogen peroxide, to yield the corresponding 4H-1,4-benzothiazine sulfones. ijirset.com Other advanced methods include the intramolecular, stereoselective addition of sulfonimidoyl carbanions to form benzothiazines nih.gov and various cyclocondensation reactions. nih.gov
Isoxazolines: Isoxazolines are significant pharmacophores, and combining them with a sulfonate or sulfonamide moiety can lead to compounds with enhanced biological activity. researchgate.net While the most common route to isoxazolines is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene researchgate.net, subsequent functionalization can introduce sulfonyl groups. For example, strategies have been devised for the preparation of isoxazolines disubstituted with an aromatic ring at the C-3 position and a sulfonamide at the C-5 position. researchgate.net Other novel methods include the electrophilic chalcogenation of β,γ-unsaturated oximes to produce functionalized isoxazolines. nih.gov
Table 1: Synthesis of Heterocyclic Compounds from Sulfonyl Precursors
| Heterocycle | Precursor/Reagent | Key Transformation | Reference |
|---|---|---|---|
| Quinolines | Quinoline N-oxides, Sulfonyl chloride | One-pot C3-sulfonylation and C4-chlorination | rsc.orgrsc.org |
| Azetidin-2-ones | N-(arylidene)hydrazinoacetyl sulfonamides, Chloroacetyl chloride | Cyclocondensation to form sulfonamide-bearing β-lactams | mdpi.com |
| Benzothiazines | 2-Aminobenzenethiols, β-Diketones | Cyclocondensation followed by oxidation to the sulfone | ijirset.com |
| Isoxazolines | Various precursors, Sulfonamide reagents | Synthesis of isoxazoline (B3343090) sulfonamide hybrids | researchgate.net |
Utility in the Construction of Functionalized Aromatic Systems
The benzenesulfonate (B1194179) group is highly useful in the strategic construction of complex aromatic systems. Beyond its role as a leaving group in nucleophilic aromatic substitution, it serves other important functions.
One powerful strategy is its use as a "blocking group" in electrophilic aromatic substitution. masterorganicchemistry.com Because the sulfonation of an aromatic ring is a reversible reaction, a sulfonic acid group (–SO₃H) can be temporarily installed at a specific position to block it from reacting. This directs subsequent electrophiles, such as nitrating or halogenating agents, to other positions on the ring. Once the desired substitution pattern is achieved, the sulfonic acid group can be removed by treatment with strong acid and heat, revealing the final functionalized aromatic system. masterorganicchemistry.com This allows for the synthesis of substitution patterns that would be difficult to achieve directly.
Furthermore, aryl sulfonates are excellent substrates for various transition-metal-catalyzed cross-coupling reactions. They can participate in reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig couplings, where the sulfonate group acts as a leaving group to facilitate the formation of new carbon-carbon or carbon-nitrogen bonds. This makes them valuable alternatives to aryl halides in the synthesis of biaryls, alkynylated aromatics, and anilines.
Development of Novel Synthetic Methodologies Utilizing Sulfonate Esters
Research continues to advance the synthesis and application of sulfonate esters, focusing on developing greener, milder, and more efficient methods. Traditional synthesis often relies on the reaction of alcohols with sulfonyl chlorides, which can be hazardous and moisture-sensitive. eurjchem.comnih.gov
Recent innovations include:
Visible-Light-Induced Synthesis: New methodologies have been developed for the synthesis of sulfonic esters using visible light. One such method involves a one-pot, multi-component reaction of arylazo sulfones, a sulfur dioxide surrogate (DABSO), and alcohols in the presence of a copper catalyst, which proceeds under mild conditions with high yields. nih.gov
Environmentally Benign Approaches: Efforts have been made to replace harsh reagents and solvents. This includes the use of aqueous bases and greener solvents for the synthesis of sulfonate esters from alcohols and sulfonyl chlorides. eurjchem.com
Electrochemical Methods: Electro-oxidation provides an oxidant-free method for synthesizing aryl sulfonate esters by reacting sodium arenesulfinates with phenols under mild conditions. eurjchem.com
Stable Sulfonylating Reagents: To circumvent the issues with sulfonyl chlorides, more stable precursors like pentafluorophenyl (PFP) sulfonate esters have been introduced. ucl.ac.uk These reagents are less reactive than sulfonyl chlorides, more stable for storage, and can be used under aqueous conditions, offering a safer and more versatile option for preparing sulfonamides and other derivatives. ucl.ac.uk
These modern methodologies expand the synthetic utility of sulfonate esters, making compounds like this compound even more accessible and applicable in complex synthesis.
Research on Derivatives and Structural Analogues
Synthesis and Characterization of Variously Substituted Phenyl Benzenesulfonates
The synthesis of phenyl benzenesulfonate (B1194179) derivatives is a cornerstone of research in this area, allowing for the creation of a diverse library of compounds for further study. The general and most common method for preparing these esters involves the reaction of a phenol (B47542) with a sulfonyl chloride in the presence of a base. periodicchemistry.com This reaction, often a variation of the Schotten-Baumann reaction, is versatile and can be adapted to produce a wide range of substituted derivatives.
For instance, to synthesize the parent compound, Phenyl 4-chloro-3-methylbenzenesulfonate, one would react phenol with 4-chloro-3-methylbenzenesulfonyl chloride. The reaction is typically carried out in an inert solvent with a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct.
Variations in both the phenolic and the benzenesulfonyl chloride components allow for the synthesis of a vast array of structural analogues. Researchers have successfully synthesized series of compounds by introducing different substituents on either aromatic ring. nih.gov For example, a series of (E)-4-(benzylideneamino)-N-(pyrimidin-2-yl)benzenesulfonamide derivatives were synthesized through the condensation of sulphadiazine with various substituted aromatic aldehydes. nih.gov
The characterization of these newly synthesized compounds is crucial to confirm their structure and purity. Standard analytical techniques employed include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. For example, in a study of sulphadiazine derivatives, the imine proton was identified as a singlet in the range of δ 8.56 ppm to δ 8.96 ppm in the ¹H NMR spectrum, and the iminic carbon peak was observed between δ 157.82–δ 162.11 ppm in the ¹³C NMR spectrum. nih.gov
Infrared (IR) Spectroscopy: This technique is used to identify the presence of key functional groups, such as the S=O stretching in the sulfonate group.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition. nih.gov
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule. rsc.org
A general synthetic scheme for phenyl benzenesulfonates is depicted below:
Scheme 1: General Synthesis of Phenyl Benzenesulfonate Derivatives
Ar-OH + Ar'-SO₂Cl --[Base]--> Ar-O-SO₂-Ar' + Base·HCl
(Phenol) (Sulfonyl Chloride) (Phenyl Benzenesulfonate)
This synthetic flexibility allows for the systematic modification of the molecule to study structure-activity relationships.
Investigation of Structure-Reactivity Relationships in Sulfonate Derivatives
The investigation of structure-reactivity relationships (SRR) is a fundamental aspect of physical organic chemistry, and sulfonate esters are excellent substrates for such studies. libretexts.org These studies aim to quantify how changes in the molecular structure of a reactant affect the rate and mechanism of a chemical reaction. For sulfonate esters, a common reaction studied is solvolysis, where the ester reacts with the solvent, which acts as the nucleophile.
The sulfonate group is an excellent leaving group because its resulting anion is stabilized by resonance, delocalizing the negative charge over the three oxygen atoms. periodicchemistry.comyoutube.com This makes the carbon-oxygen bond susceptible to nucleophilic attack. The reactivity of the sulfonate ester in nucleophilic substitution reactions is highly dependent on the nature of the substituents on both the phenyl ring of the benzenesulfonate moiety and the phenoxy group. mendeley.com
Quantitative structure-activity relationship (QSAR) analyses have been employed to correlate the biological activity or reactivity of a series of compounds with their physicochemical properties. For example, in a study of sulfonamide derivatives, correlation equations demonstrated that the rate-limiting steps for their action have a similar dependence on the negative logarithm of the ionization constant. nih.gov Such analyses often utilize the Hammett equation, which relates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives. libretexts.org
Exploration of Steric and Electronic Effects of Substituents
The substituents on the aromatic rings of phenyl benzenesulfonates exert significant influence on the reactivity of the molecule through a combination of electronic and steric effects. ucalgary.calumenlearning.com
Electronic Effects: These effects are transmitted through the sigma and pi bonds of the molecule. libretexts.org
Inductive Effects: These are through-bond polarization effects caused by the electronegativity difference between atoms. Electron-withdrawing groups (EWGs), such as halogens (e.g., the chloro group in the title compound) or nitro groups, decrease the electron density on the aromatic ring and the sulfonate group, making the sulfur atom more electrophilic. ucalgary.ca Conversely, electron-donating groups (EDGs), like alkyl (e.g., the methyl group) or alkoxy groups, increase electron density. ucalgary.ca
Resonance Effects: These occur when substituents with lone pairs or pi systems can delocalize electrons with the aromatic ring. This can either donate or withdraw electron density. For example, a nitro group is a strong resonance-withdrawing group. libretexts.org
These electronic effects directly impact the stability of the transition state and intermediates in reactions like nucleophilic substitution. For instance, in the solvolysis of a phenyl benzenesulfonate, an electron-withdrawing group on the benzenesulfonate ring will stabilize the departing sulfonate anion, making it a better leaving group and thus increasing the reaction rate. Conversely, an electron-withdrawing group on the phenoxy ring will make the oxygen a poorer leaving group, decreasing the rate.
Steric Effects: These arise from the spatial arrangement of atoms. Bulky substituents near the reaction center can hinder the approach of a nucleophile, slowing down the reaction rate. For example, ortho-substituents on either aromatic ring can cause significant steric hindrance.
The interplay of these effects can be systematically studied by synthesizing a series of derivatives with varying substituents and measuring their reaction rates under controlled conditions. The data in the table below illustrates the relative rates of nitration for various substituted benzenes, providing a general idea of how different groups can affect the reactivity of an aromatic ring.
| Substituent (R in C₆H₅R) | Relative Rate of Nitration |
| -OH | 1,000 |
| -CH₃ | 25 |
| -H | 1 |
| -Cl | 0.033 |
| -NO₂ | 6 x 10⁻⁸ |
| Data adapted from kinetic studies on electrophilic aromatic substitution. lumenlearning.com |
Design and Synthesis of Functionalized Sulfonate-Containing Molecules
The understanding gained from structure-reactivity studies allows for the rational design and synthesis of functionalized molecules containing the sulfonate ester linkage for specific applications. amu.edu.pl By strategically placing functional groups, chemists can create derivatives with tailored properties.
For example, researchers have designed and synthesized phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates as potential tubulin inhibitors. nih.gov In this work, sixty-one different derivatives were prepared to explore the structure-activity relationship and optimize their biological activity. nih.gov Another area of application is in the development of catalysts. Sulfonic acid functionalized ionic liquids (SAILs) have been synthesized and used as catalysts for the esterification of fatty acids. nih.gov The lipophilicity and the number of sulfonic acid groups were varied to optimize the catalytic performance. nih.gov
The synthesis of these complex molecules often requires multi-step reaction sequences. For instance, the synthesis of novel phenyl sulfonamide analogues designed as modulators of pulmonary inflammatory response started from aniline (B41778), which was converted to an acetanilide, followed by chlorosulfonation, condensation, and hydrolysis to yield the key aniline intermediate. mdpi.com This intermediate was then used to synthesize a series of imide N-phenyl sulfonamide derivatives. mdpi.com
Radiochemistry and Isotope Labeling of Sulfonate Derivatives
Radiolabeling sulfonate derivatives with isotopes such as fluorine-18 (B77423) (¹⁸F), carbon-14 (B1195169) (¹⁴C), or tritium (B154650) (³H) is a critical tool for their use in various research applications, particularly in medical imaging and metabolic studies. nih.gov Sulfonate esters are particularly important in ¹⁸F chemistry for Positron Emission Tomography (PET). nih.gov
The aliphatic nucleophilic substitution of a sulfonate ester group (such as tosylate or mesylate) is a prominent reaction for introducing ¹⁸F into a molecule. nih.gov The sulfonate acts as a good leaving group, which is displaced by the [¹⁸F]fluoride anion. This reaction typically proceeds via an Sₙ2 mechanism. nih.gov
Cyclic sulfonate esters, known as sultones, have also been explored for radiofluorination. They react readily with [¹⁸F]TBAF (tetra-n-butylammonium fluoride) under mild conditions through a ring-opening mechanism to produce [¹⁸F]fluorosulfonic acid derivatives. nih.gov This method offers advantages such as easy separation of the product from the precursor due to their different polarities. nih.gov
The choice of isotope and labeling strategy depends on the intended application. For long-term studies like biodistribution, long-lived isotopes such as tritium are often preferred. nih.gov The labeling of peptides and proteins can be achieved by conjugating a radiolabeled entity, and modifications involving sulfonic acid residues can influence the properties of the resulting biomolecule. nih.gov
Emerging Research Directions and Future Perspectives
Integration with Advanced Catalysis
The synthesis and modification of sulfonate esters are increasingly benefiting from the integration of advanced catalytic systems, moving beyond traditional methods. Organocatalysis and biocatalysis, in particular, offer promising avenues for more efficient and selective reactions.
Organocatalysis , which utilizes small organic molecules as catalysts, presents a metal-free approach to sulfonate ester synthesis and transformation. For instance, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been effectively used as a catalyst for the sulfonylation of alcohols and phenols. organic-chemistry.org This method is noted for its mild reaction conditions and broad substrate scope. The application of such catalysts to the synthesis of Phenyl 4-chloro-3-methylbenzenesulfonate could offer a more environmentally friendly and efficient production route compared to conventional methods that may rely on stoichiometric amounts of base.
Biocatalysis , the use of enzymes or whole microbial cells to catalyze chemical reactions, is another burgeoning field with relevance to sulfonate esters. While direct enzymatic synthesis of this compound has not been extensively reported, research into arylsulfate sulfotransferases (ASSTs) showcases the potential for biocatalytic sulfation of aromatic alcohols. nih.gov These enzymes can transfer a sulfate (B86663) group to a wide range of phenolic substrates under mild, aqueous conditions. nih.gov Future research could focus on engineering these enzymes to accept 4-chloro-3-methylphenol (B1668792) as a substrate, paving the way for a green and highly selective synthesis of the target compound. Lipases, another class of enzymes, have been successfully used in the synthesis of other types of esters, and their potential for sulfonate ester synthesis is an area ripe for exploration. nih.gov
High-Throughput Synthesis and Screening Methodologies
The discovery of novel reagents and reaction conditions can be significantly accelerated through high-throughput experimentation (HTE). These methodologies allow for the rapid synthesis and screening of large libraries of compounds and reaction parameters in parallel.
For a compound like this compound, high-throughput synthesis could be employed to quickly optimize reaction conditions, such as catalyst, solvent, and temperature, for its formation. This can be achieved using 96-well plate formats, where different reaction parameters are varied in each well. princeton.edu The subsequent analysis of the products can also be automated, for example, through high-performance liquid chromatography (HPLC). princeton.edu
Furthermore, high-throughput screening (HTS) can be utilized to assess the reactivity and potential applications of this compound and its derivatives. For instance, a colorimetric assay has been developed for the high-throughput screening of microbial ester biosynthesis, which could be adapted to screen for enzymes capable of synthesizing or modifying sulfonate esters. nih.gov Such screening methods are invaluable for identifying new catalysts or reaction conditions from a large pool of possibilities in a time-efficient manner. acs.org
Green Chemistry Principles in Sulfonate Ester Research
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis of sulfonate esters. bohrium.com Research in this area focuses on the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.
One notable green approach is the use of ionic liquids (ILs) as both solvents and reagents in nucleophilic substitution reactions of sulfonate esters. organic-chemistry.org This method can eliminate the need for volatile organic solvents and often leads to high yields under mild conditions. organic-chemistry.org The recyclability of the ionic liquids further enhances the sustainability of the process. organic-chemistry.org Another green strategy involves performing reactions under solvent-free conditions, which has been successfully demonstrated for the synthesis of certain sulfonyl esters. bohrium.com Visible-light-induced synthesis is also emerging as a green method, offering mild reaction conditions for the preparation of sulfonic esters. nih.gov The application of these principles to the synthesis of this compound could significantly reduce its environmental footprint.
| Green Chemistry Approach | Potential Application to this compound Synthesis | Key Advantages |
| Ionic Liquids | Use of recyclable ionic liquids as both solvent and catalyst. organic-chemistry.org | Reduced use of volatile organic compounds, high yields, catalyst recyclability. organic-chemistry.org |
| Solvent-Free Synthesis | Reaction of 4-chloro-3-methylbenzenesulfonyl chloride with phenol (B47542) without a solvent. bohrium.com | Minimized waste, simplified workup, often lower energy consumption. bohrium.com |
| Visible-Light Catalysis | Photoredox-catalyzed reaction to form the ester linkage. nih.gov | Mild reaction conditions, use of a renewable energy source. nih.gov |
| Biocatalysis | Enzymatic synthesis using engineered arylsulfate sulfotransferases. nih.gov | High selectivity, use of renewable resources, biodegradable catalysts. nih.gov |
Theoretical Validation and Prediction of Novel Reactivity
Computational chemistry plays a crucial role in understanding and predicting the reactivity of molecules like this compound. Theoretical calculations can provide insights into reaction mechanisms, transition states, and the electronic properties that govern reactivity.
For sulfonate esters, computational studies have been used to investigate their hydrolysis mechanisms, helping to elucidate whether the reaction proceeds through a concerted or stepwise pathway. acs.orgnih.govrsc.org Density Functional Theory (DFT) calculations are a powerful tool for this purpose, allowing researchers to model the potential energy surface of a reaction. researchgate.net Such studies can predict the reactivity of this compound in various nucleophilic substitution reactions.
Furthermore, theoretical calculations can be used to predict novel reactivity. For example, by calculating the energies of different possible reaction pathways, it may be possible to identify new, previously unobserved reactions of this compound. The study of phenyl radical reactivity with enol acetates using theoretical calculations has shown that polar effects are a key factor, a principle that could be extended to predict the reactivity of radicals derived from or reacting with this compound. scielo.br
| Computational Method | Application to this compound | Information Gained |
| Density Functional Theory (DFT) | Modeling reaction pathways for nucleophilic substitution. researchgate.net | Reaction mechanisms, transition state energies, activation barriers. researchgate.net |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulating enzymatic reactions involving the sulfonate ester. rsc.org | Understanding enzyme-substrate interactions and catalytic mechanisms. rsc.org |
| Hammett and Brønsted Correlations | Correlating reaction rates with substituent effects. acs.orgnih.gov | Predicting reactivity based on electronic properties of substituents. acs.orgnih.gov |
Computational Design of Next-Generation Sulfonate-Based Reagents
Building upon theoretical predictions, computational design allows for the in silico creation of new sulfonate-based reagents with tailored properties. By modifying the structure of this compound computationally, it is possible to design new molecules with enhanced reactivity, selectivity, or stability.
For instance, computational tools can be used to design novel esterases with improved thermal stability and efficiency for specific reactions. rsc.org This approach could be applied to design enzymes that are highly specific for the synthesis or modification of this compound. Furthermore, computational screening of virtual libraries of sulfonate esters can help identify candidates with desirable electronic properties for specific applications, such as in high-voltage Li-ion batteries. researchgate.net The design of novel tri-aryl imidazole-benzene sulfonamide hybrids as selective enzyme inhibitors has also been guided by computational docking studies, showcasing the power of this approach in drug discovery. nih.gov
The future of sulfonate ester chemistry will likely involve a synergistic approach, combining computational design with high-throughput synthesis and screening to rapidly develop next-generation reagents for a wide range of applications. This data-driven approach will undoubtedly accelerate the discovery of new and useful transformations involving compounds like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
